N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound with a unique structure that combines a cyclohexene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Pyrazole Ring Formation: The intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.
Sulfonamide Introduction: Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a cyclohexene ring, a pyrazole ring, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11-13(10-16(2)15-11)19(17,18)14-9-8-12-6-4-3-5-7-12/h6,10,14H,3-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCXCXLRHSXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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